![molecular formula C10H8ClNO B2787830 7-Chloro-5-methyl-2H-isoquinolin-1-one CAS No. 1700397-22-3](/img/structure/B2787830.png)
7-Chloro-5-methyl-2H-isoquinolin-1-one
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Overview
Description
Synthesis Analysis
A notable method for synthesizing 7-Chloro-5-methyl-2H-isoquinolin-1-one involves a transition-metal-free tandem reaction . Arynes react with 4,5-disubstituted oxazoles through a sequence of reactions, including Diels–Alder , dehydrogenation , aromatization , and tautamerization . This process yields 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Studies focus on its interactions with biological targets, such as enzymes, receptors, and transporters, aiming to develop therapeutic agents for various diseases .
Medicinal Chemistry and Drug Development
Catalysis and Organic Synthesis
Future Directions
Mechanism of Action
Target of Action
Isoquinolines, in general, are known to demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to their diverse structures and use as components of anti-cancer, anti-malarial, and some other drugs .
Mode of Action
It’s known that isoquinolines react with various compounds through different processes to produce derivatives . For instance, arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoquinolines are known to demonstrate a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
properties
IUPAC Name |
7-chloro-5-methyl-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVPNWKHLCBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CNC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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